3-methyl-6-phenyl-N-(pyridin-4-yl)imidazo[2,1-b]thiazole-2-carboxamide
Description
The compound 3-methyl-6-phenyl-N-(pyridin-4-yl)imidazo[2,1-b]thiazole-2-carboxamide (molecular formula: C₁₈H₁₄N₄OS) is a heterocyclic molecule featuring an imidazo[2,1-b]thiazole core. Key structural attributes include:
- Methyl group at position 3 of the imidazo[2,1-b]thiazole ring.
- Phenyl group at position 4.
- Pyridin-4-yl carboxamide at position 2.
Properties
IUPAC Name |
3-methyl-6-phenyl-N-pyridin-4-ylimidazo[2,1-b][1,3]thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4OS/c1-12-16(17(23)20-14-7-9-19-10-8-14)24-18-21-15(11-22(12)18)13-5-3-2-4-6-13/h2-11H,1H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXIIXYUAZVULU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-6-phenyl-N-(pyridin-4-yl)imidazo[2,1-b]thiazole-2-carboxamide typically involves multiple steps, starting with the construction of the imidazo[2,1-b]thiazole core. One common approach is the cyclization of thioamides with α-haloketones under acidic conditions. The phenyl and pyridin-4-yl groups are then introduced through subsequent substitution reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong bases or nucleophiles.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives, such as amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with altered biological activity.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound exhibits biological activity, making it a candidate for drug development and biological studies.
Medicine: It has shown promise in preclinical studies for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-methyl-6-phenyl-N-(pyridin-4-yl)imidazo[2,1-b]thiazole-2-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. The phenyl and pyridin-4-yl groups are likely to engage in π-π stacking and hydrogen bonding interactions with biological macromolecules, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
COX-2 Inhibition
- Compound 6a (N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine):
Aldose Reductase Inhibition
- Compound 3d (2-[[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetyl]-N-benzoylhydrazinecarbothioamide): Substituents: Bromophenyl at C-6, benzoylhydrazinecarbothioamide at C-2. Comparison: The target compound’s pyridinyl carboxamide may offer different hydrogen-bonding interactions compared to 3d’s bulkier benzoylhydrazine group.
Structural Modifications and Physicochemical Properties
Position 6 Substituents
- Insight : Electron-withdrawing groups (e.g., nitro, bromo) at C-6 may enhance binding to enzymatic targets (e.g., AR or COX-2) compared to the target compound’s phenyl group.
Position 2 Carboxamide Variations
- Insight : The pyridinyl group in the target compound may improve solubility or π-π stacking in biological systems compared to methoxy- or benzoyl-substituted analogs.
Biological Activity
3-Methyl-6-phenyl-N-(pyridin-4-yl)imidazo[2,1-b]thiazole-2-carboxamide is a synthetic compound belonging to the imidazo[2,1-b]thiazole class, which has garnered attention for its potential biological activities, particularly in cancer therapy. This article delves into its biological activity, focusing on its anticancer properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H14N4OS. The compound features a complex structure characterized by a fused ring system containing nitrogen and sulfur atoms. The presence of phenyl and pyridinyl groups contributes to its unique chemical properties and biological activity.
Biological Activity Overview
Research indicates that compounds within the imidazo[2,1-b]thiazole family exhibit significant biological activities, particularly in cancer treatment. The specific compound in focus has shown promising results in various assays targeting different cancer cell lines.
Anticancer Activity
The anticancer potential of this compound has been evaluated through several studies:
-
In Vitro Studies :
- The compound demonstrated potent cytotoxicity against multiple cancer cell lines, including human acute myeloid leukemia (AML) cells. For instance, derivatives of imidazo[2,1-b]thiazoles have been reported to inhibit FLT3 kinase activity with IC50 values as low as 0.002 μM in MV4-11 cells .
- A series of related compounds showed varied potency against pancreatic ductal adenocarcinoma (PDAC) cell lines with IC50 values ranging from submicromolar to nanomolar concentrations .
- Mechanism of Action :
Structure-Activity Relationship (SAR)
The SAR analysis of imidazo[2,1-b]thiazole derivatives highlights the importance of specific substituents on the phenyl and pyridinyl rings:
- Phenyl Group : Modifications on the phenyl ring significantly influence the compound's potency. For example, bulky groups or electron-withdrawing substituents enhance biological activity.
- Pyridinyl Substituent : The position and nature of the pyridinyl group also play a critical role in determining the efficacy against various cancer types .
Case Studies
Several studies have investigated the biological activity of related compounds:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Romagnoli et al. (2020) | 3-(6-Phenylimidazo[2,1-b]thiadiazol-2-yl)-1H-Indole | Antiproliferative | 0.86 µM against CDK1 |
| Recent Research (2023) | 6-(4-(3-(5-(tert-butyl)isoxazol-3-yl)ureido)phenyl)-N-(3-(dimethylamino)propyl)imidazo[2,1-b]thiazole | Anti-leukemia | 0.002 µM against MV4-11 |
| Other Studies | Various Imidazo[2,1-b]thiazoles | Cytotoxicity | Submicromolar range |
Q & A
Q. What are the key structural features of this compound, and how are they experimentally confirmed?
The compound features an imidazo[2,1-b]thiazole core with methyl (C3), phenyl (C6), and pyridin-4-ylcarboxamide substituents. Structural confirmation relies on:
- IR spectroscopy : Peaks for C=O (~1650–1700 cm⁻¹), NH (~3200–3400 cm⁻¹), and C-S-C (~600–700 cm⁻¹) bonds .
- NMR : ¹H NMR reveals aromatic protons (δ 7.0–8.5 ppm), methyl groups (δ 1.5–2.5 ppm), and coupling patterns for the pyridine ring. ¹³C NMR confirms carboxamide carbonyls (~165–170 ppm) .
- Mass spectrometry : Molecular ion peaks (e.g., M⁺ at m/z 380) and fragmentation patterns .
Q. What are common synthetic routes for this compound?
Synthesis typically involves:
Core formation : Cyclocondensation of thiazole precursors with substituted amines under reflux (e.g., ethanol, DMF) .
Functionalization : Coupling reactions (e.g., carboxamide formation via isocyanate or carbodiimide-mediated steps) .
Purification : Crystallization (ethanol/water) or column chromatography .
Q. Table 1: Representative Synthesis Conditions
| Method | Reactants | Solvent | Temp (°C) | Yield (%) | HPLC Purity (%) |
|---|---|---|---|---|---|
| Method A | Acid + pyridin-4-ylamine | DMF | 100 | 39–75 | 98–99 |
| Cyclization | Hydrazonoyl halides + carbothioates | Acetonitrile | 80 | 67 | N/A |
Advanced Research Questions
Q. How can synthesis yields be optimized for scaled-up reactions?
Critical factors include:
- Solvent polarity : DMF improves solubility of aromatic intermediates compared to ethanol .
- Catalysts : Use of K₂CO₃ or triethylamine enhances coupling efficiency .
- Reaction time : Prolonged reflux (20+ hours) increases cyclization efficiency but risks decomposition .
- Stoichiometry : A 1.2:1 molar ratio of amine to acid minimizes side products .
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved?
Methodological steps:
Purity validation : HPLC (e.g., 98–99% purity thresholds) rules out impurities .
2D NMR : HSQC and HMBC correlate ambiguous protons/carbons .
Solvent effects : Compare DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding .
X-ray crystallography : Resolves regiochemistry disputes in crystalline derivatives .
Q. What computational tools predict reactivity of synthetic intermediates?
- Quantum chemical calculations : Identify transition states and energy barriers (e.g., for cyclization steps) .
- Reaction path search algorithms : Propose viable pathways for imidazo-thiazole formation .
- DFT studies : Optimize geometries of intermediates to predict regioselectivity .
Q. Table 2: Computational vs. Experimental Yield Comparison
| Intermediate | Predicted Yield (DFT) | Experimental Yield | Deviation (%) |
|---|---|---|---|
| Pyridine-coupled analog | 72% | 68% | 5.5 |
| Thiazole-amine adduct | 58% | 53% | 8.6 |
Q. How can SAR studies guide biological activity exploration?
- Substituent variation : Replace pyridin-4-yl with fluorophenyl (as in ) to assess antimicrobial activity.
- Bioisosteres : Substitute thiazole with 1,3,4-thiadiazole to modulate lipophilicity .
- In vitro assays : Test cytotoxicity (MTT assay) and kinase inhibition (e.g., EGFR, Src kinases) .
Methodological Best Practices
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
